nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate
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Overview
Description
Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate, also known as Lipid 5, is a synthetic lipid compound. It is characterized by its complex structure, which includes a nonyl group, a heptadecan-9-yloxy group, and a hydroxyethylamino group. This compound is primarily used in the formation of lipid nanoparticles (LNPs) for drug delivery, particularly for mRNA delivery and protein expression in both rodent and non-human primate models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol, DMSO, and DMF, and the reactions are carried out under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate has several scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for various applications.
Biology: Employed in the delivery of mRNA and proteins in cellular and animal models.
Medicine: Utilized in drug delivery systems, particularly for gene therapy and vaccine development.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate mRNA or other therapeutic agents, protecting them from degradation and facilitating their delivery into cells. The compound interacts with cellular membranes, allowing the encapsulated agents to be released into the cytoplasm, where they can exert their effects .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino)octanoate: Similar in structure but with slight variations in the alkyl groups.
Undecyl 10-[(8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino]decanoate: Another similar compound with different alkyl chain lengths .
Uniqueness
Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced stability and efficiency in forming lipid nanoparticles. This makes it particularly effective for drug delivery applications .
Properties
Molecular Formula |
C46H91NO5 |
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Molecular Weight |
738.2 g/mol |
IUPAC Name |
nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate |
InChI |
InChI=1S/C46H91NO5/c1-4-7-10-13-19-27-34-43-51-45(49)37-30-23-17-16-18-25-32-39-47(41-42-48)40-33-26-20-24-31-38-46(50)52-44(35-28-21-14-11-8-5-2)36-29-22-15-12-9-6-3/h44,48H,4-43H2,1-3H3 |
InChI Key |
BLONXILMZFGWCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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